molecular formula C5H12ClNO3 B2666132 (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride CAS No. 2470280-33-0

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride

Cat. No.: B2666132
CAS No.: 2470280-33-0
M. Wt: 169.61
InChI Key: FFMBDHVPIWEHIX-DEVUXVJFSA-N
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Description

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with aminooxy and diol groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the necessary substituents.

    Aminooxy Group Introduction: The aminooxy group can be introduced through nucleophilic substitution reactions using hydroxylamine derivatives.

    Diol Formation: The diol groups are typically introduced via oxidation reactions, where specific oxidizing agents such as osmium tetroxide or potassium permanganate are used to convert double bonds or other functional groups into diols.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids using strong oxidizing agents.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: The aminooxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The aminooxy group can interact with enzyme active sites, potentially leading to the inhibition of enzymatic activity. This makes it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes could be harnessed to develop treatments for various diseases, including metabolic disorders and infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique structure and reactivity make it suitable for the production of high-value chemical products.

Mechanism of Action

The mechanism of action of (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride involves its interaction with molecular targets such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to the inhibition of enzymatic activity. This interaction can disrupt metabolic pathways and biochemical processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride: Similar structure but with a cyclohexane ring.

    (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.

    (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;acetate: Similar structure but with an acetate salt.

Uniqueness

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of both aminooxy and diol groups on a cyclopentane ring provides distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R,3R)-3-aminooxycyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3(7)5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMBDHVPIWEHIX-DEVUXVJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H]1O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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